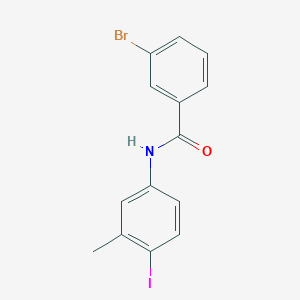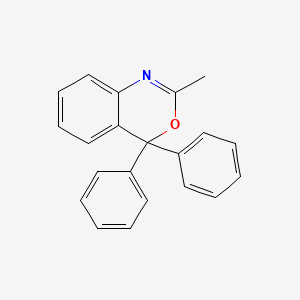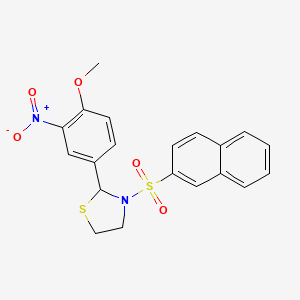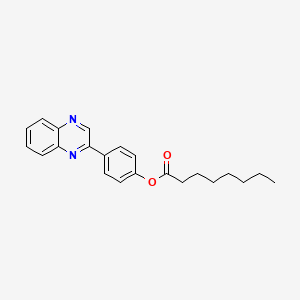![molecular formula C20H18N2O3 B11540439 2,4-dimethyl-N-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11540439.png)
2,4-dimethyl-N-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2,4-DIMETHYLPHENYL)-1-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHANIMINE is an organic compound characterized by its complex structure, which includes a furan ring and nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-DIMETHYLPHENYL)-1-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylphenylamine with 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2,4-DIMETHYLPHENYL)-1-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2,4-DIMETHYLPHENYL)-1-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-N-(2,4-DIMETHYLPHENYL)-1-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and aromatic systems also contribute to its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylphenylamine: A precursor in the synthesis of the compound.
5-(2-Methyl-5-nitrophenyl)furan-2-carbaldehyde: Another precursor used in the synthesis.
Dichloroaniline: Shares structural similarities with the aromatic amine component.
Uniqueness
(E)-N-(2,4-DIMETHYLPHENYL)-1-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHANIMINE is unique due to its combination of a furan ring and nitro group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C20H18N2O3 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-1-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C20H18N2O3/c1-13-4-8-19(15(3)10-13)21-12-17-7-9-20(25-17)18-11-16(22(23)24)6-5-14(18)2/h4-12H,1-3H3 |
InChI-Schlüssel |
CEKHTIJKKOHJEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11540360.png)
![3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540361.png)

![4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540370.png)

![4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11540373.png)
![N-[(Z)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11540374.png)
![4-tert-butyl-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540375.png)
![ethyl 4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)benzoate](/img/structure/B11540392.png)
![4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide](/img/structure/B11540400.png)
![N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-methoxyacetohydrazide](/img/structure/B11540405.png)



